N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a fluoro-substituted phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyano Group: Starting with a suitable alkyl halide, the cyano group can be introduced via nucleophilic substitution using sodium cyanide.
Introduction of the Dimethylpropyl Group: The dimethylpropyl group can be added through alkylation reactions.
Formation of the Fluoro-Substituted Phenyl Ring: The fluoro group can be introduced via electrophilic aromatic substitution.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano or phenyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluoro group on the phenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(5-chloro-2-methylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(5-bromo-2-methylphenyl)amino]acetamide
Uniqueness
The presence of the fluoro group in N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potential for specific biological interactions compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-fluoro-2-methylanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-12(16)6-5-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSASSRHPPMKLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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